3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
VCID: VC9664330
Molecular Formula: C19H16FN5
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC9664330.png)
Description |
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This structure is characterized by a fused pyrazole-pyrimidine core with specific substitutions, including a 4-fluorophenyl group at position 3, a methyl group at position 5, and a pyridin-3-ylmethyl amine moiety at position 7. These structural features make it a promising candidate for various biological activities. Biological SignificancePyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological potential. The compound has demonstrated notable activity in several areas:
SynthesisThe synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:
Pharmacokinetics and SafetyPreliminary studies on similar derivatives suggest favorable pharmacokinetic properties:
Applications in Drug DevelopmentThe compound's unique structure and bioactivity make it a valuable scaffold for designing drugs targeting infectious diseases like tuberculosis. It also holds potential for further exploration in other therapeutic areas due to its versatile pharmacophore. Future DirectionsOngoing research aims to optimize this compound's activity through: |
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Product Name | 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Molecular Formula | C19H16FN5 |
Molecular Weight | 333.4 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C19H16FN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3 |
Standard InChIKey | OOBSUKOSXLVKFO-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F |
Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F |
PubChem Compound | 17586463 |
Last Modified | Apr 15 2024 |
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